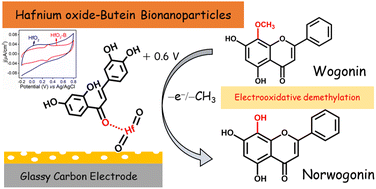Buteinylated-hafnium oxide bionanoparticles for electrochemical sensing of wogonin†
Nanoscale Pub Date: 2023-11-13 DOI: 10.1039/D3NR04438F
Abstract
Hybridizing biomolecules with metal oxide nanostructures possessing inherent optical emission and electrochemical functionality is advantageous for external mediator-free analytical applications. This work demonstrates the ultrasonochemical synthesis of hafnium oxide (HfO2) nanoparticles and their combination with butein, a chalcone type polyphenol, for the direct electrochemical detection of active herbaceuticals. The underlying hybridization chemistry between HfO2 and butein within the bio–nano interface is comprehensively investigated using ultraviolet diffuse reflectance, X-ray diffraction, Fourier-transform infrared, and X-ray photoelectron spectroscopic techniques. Electron micrographs suggest the formation of elongated nano spherical particles of HfO2 with the incorporation of butein (average particle size of 17.6 ± 2.9 nm). The catecholic OH group of butein existing on the surface of hybridized HfO2 exhibits reversible redox behavior convenient for probing the selected target analyte at physiological pH. The electron diffusion kinetics, electron transfer coefficient and rate constant parameters of the prepared HfO2–butein electrode material have been studied in detail for further application in biomolecular sensing of wogonin. The as-developed sensor platform exhibits a linear detection range of 20–100 μM with a current density of 60 μA cm−2 and a detection limit of 0.63 μM, which is promising for herbaceutical analysis.


Recommended Literature
- [1] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [2] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [3] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [4] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [5] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [6] Front cover
- [7] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [8] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [9] Back cover
- [10] Front cover










